molecular formula C6H4BrClFN B1287600 4-Bromo-2-chloro-6-fluoroaniline CAS No. 885453-49-6

4-Bromo-2-chloro-6-fluoroaniline

Cat. No.: B1287600
CAS No.: 885453-49-6
M. Wt: 224.46 g/mol
InChI Key: BMWOENOCPPYRRS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-6-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it may be used in the preparation of bradykinin receptor antagonists, which are crucial in modulating inflammatory responses . The interactions between this compound and these biomolecules are typically characterized by binding to active sites, leading to either the activation or inhibition of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific receptors or enzymes can alter signal transduction pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site, leading to changes in the enzyme’s conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including damage to tissues or organs. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s chemical structure, leading to the formation of metabolites with different biochemical properties and activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues . The transport mechanisms can affect the compound’s bioavailability and efficacy, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-chloro-6-fluoroaniline typically involves a multi-step synthesis process. One common method starts with o-fluoroaniline as the precursor. The process involves the following steps :

    Bromination: o-Fluoroaniline is reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at low temperatures (below 10°C) to obtain 4-bromo-2-fluoroaniline.

    Chlorination: The 4-bromo-2-fluoroaniline is then subjected to chlorination using N-chlorosuccinimide (NCS) at elevated temperatures (around 60°C) to produce this compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group (-NH2) can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro compounds .

Scientific Research Applications

4-Bromo-2-chloro-6-fluoroaniline has a wide range of applications in scientific research, including :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-fluoroaniline
  • 4-Bromo-2-fluoroaniline
  • 2-Bromo-6-chloro-4-fluoroaniline

Comparison: 4-Bromo-2-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of bromine, chlorine, and fluorine in specific positions can influence the compound’s electronic distribution and steric effects, making it suitable for particular applications .

Properties

IUPAC Name

4-bromo-2-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOENOCPPYRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607052
Record name 4-Bromo-2-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885453-49-6
Record name 4-Bromo-2-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-2-chloro-6-fluoroaniline in the synthesis of 2-chloro-6-fluoroaniline?

A1: this compound serves as a crucial intermediate in the synthesis of 2-chloro-6-fluoroaniline, as described in the paper []. The process involves a multi-step reaction where o-fluoroaniline is first brominated to form 4-bromo-2-fluoroaniline. This intermediate is then chlorinated to yield this compound. Finally, a hydrogenation debromination reaction using a Palladium catalyst removes the bromine, resulting in the desired product, 2-chloro-6-fluoroaniline.

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